
Platinum monosulphide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Platinum monosulphide (PtS) is a chemical compound that belongs to the family of transition metal chalcogenides. It is a black solid material that has received increasing attention in recent years due to its potential applications in various fields, including catalysis, electronics, and energy storage. In
Mécanisme D'action
The mechanism of action of Platinum monosulphide in catalysis and energy storage is still under investigation. However, it is believed that the unique crystal structure and electronic properties of Platinum monosulphide contribute to its excellent performance in these applications. In catalysis, Platinum monosulphide acts as a catalyst by providing active sites for the reactants to adsorb and react. In energy storage, Platinum monosulphide stores energy by intercalating and deintercalating lithium ions between its layers.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of Platinum monosulphide have not been extensively studied. However, some studies have reported that Platinum monosulphide nanoparticles can induce oxidative stress and cytotoxicity in cells. Therefore, further studies are needed to investigate the potential toxicity of Platinum monosulphide and its impact on human health.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Platinum monosulphide is its high stability and activity in catalysis and energy storage. Platinum monosulphide is also relatively easy to synthesize and can be obtained in a pure form. However, one of the main limitations of Platinum monosulphide is its potential toxicity, which may limit its use in biomedical applications.
Orientations Futures
There are several future directions for the research of Platinum monosulphide. One direction is to investigate the potential toxicity of Platinum monosulphide and its impact on human health. Another direction is to explore the use of Platinum monosulphide in biomedical applications, such as drug delivery and imaging. Additionally, further studies are needed to understand the mechanism of action of Platinum monosulphide in catalysis and energy storage and to develop more efficient and sustainable synthesis methods for Platinum monosulphide.
Méthodes De Synthèse
Platinum monosulphide can be synthesized through various methods, including chemical vapor transport, solvothermal synthesis, and hydrothermal synthesis. Among these methods, hydrothermal synthesis is the most widely used approach. In this method, platinum precursor and sulfur source are mixed in a high-pressure reactor and heated at high temperature and pressure. The resulting product is then washed and dried to obtain Platinum monosulphide in a pure form.
Applications De Recherche Scientifique
Platinum monosulphide has been extensively studied for its potential applications in catalysis, energy storage, and electronics. In catalysis, Platinum monosulphide has shown excellent activity and selectivity in various reactions, including hydrogenation, oxidation, and reduction reactions. In energy storage, Platinum monosulphide has been explored as a promising electrode material for rechargeable batteries due to its high capacity and stability. In electronics, Platinum monosulphide has been used as a semiconductor material for the fabrication of electronic devices.
Propriétés
Numéro CAS |
12038-20-9 |
|---|---|
Nom du produit |
Platinum monosulphide |
Formule moléculaire |
PtS |
Poids moléculaire |
227.2 g/mol |
Nom IUPAC |
sulfanylideneplatinum |
InChI |
InChI=1S/Pt.S |
Clé InChI |
JOKPITBUODAHEN-UHFFFAOYSA-N |
SMILES |
S=[Pt] |
SMILES canonique |
S=[Pt] |
Autres numéros CAS |
12038-20-9 |
Description physique |
DryPowde |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



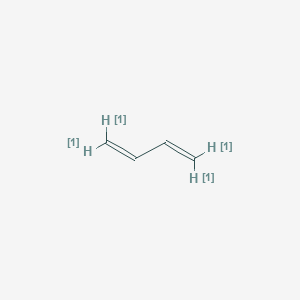

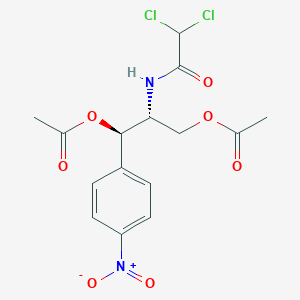
![2-(Chloromethyl)-6-methoxy-1h-benzo[d]imidazole](/img/structure/B77917.png)
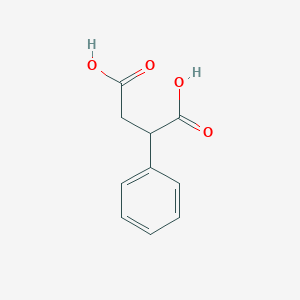
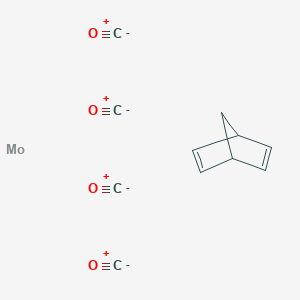
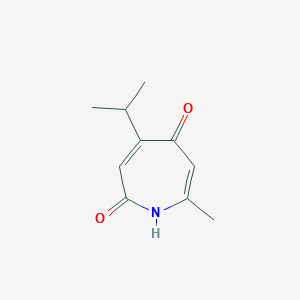
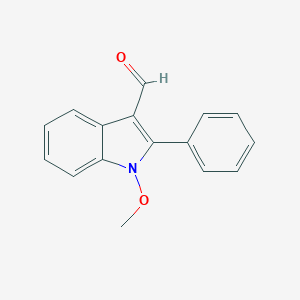
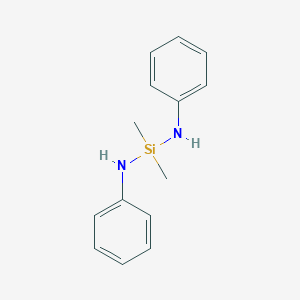
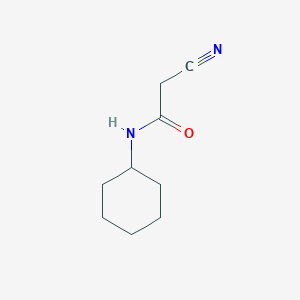
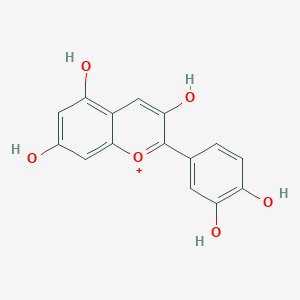
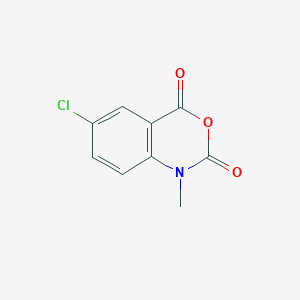
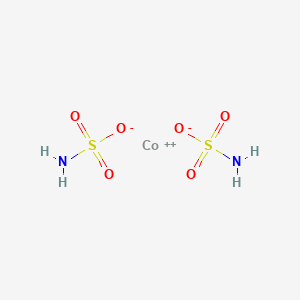
![Spiro[benzofuran-2(4H),1'-cyclohexane]-2',4,6'-trione, 3,5,6,7-tetrahydro-](/img/structure/B77936.png)